N-羟基利鲁唑

描述

N-Hydroxy Riluzole is a derivative of the neuroprotective drug riluzole, which is known for its anticonvulsant and neuroprotective properties. Riluzole itself acts by inhibiting glutamatergic neurotransmission, which is implicated in neurodegenerative conditions such as amyotrophic lateral sclerosis (ALS) . Although the provided papers do not directly discuss N-Hydroxy Riluzole, they provide insights into the pharmacological actions of its parent compound, riluzole, which may share similar properties.

Synthesis Analysis

The synthesis of riluzole derivatives, which may include N-Hydroxy Riluzole, typically involves the transformation of riluzole into an intermediate form, such as (6-trifluoromethoxy-benzothiazol-2-yl)-hydrazine, followed by further chemical reactions with various agents to yield different derivatives . The synthesis process is optimized to improve yields and purity, and the structures of the compounds are confirmed using techniques like IR, NMR, and elemental analysis .

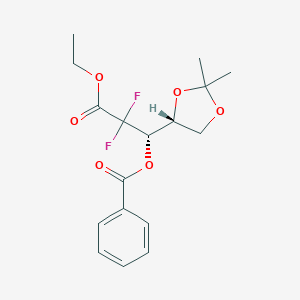

Molecular Structure Analysis

The molecular structure of riluzole and its derivatives, including N-Hydroxy Riluzole, is characterized by the presence of a benzothiazole moiety and various functional groups that can be modified to produce different derivatives . The exact molecular structure of N-Hydroxy Riluzole would be characterized by the addition of a hydroxyethyl group to the nitrogen atom of the riluzole molecule.

Chemical Reactions Analysis

Riluzole and its derivatives undergo various chemical reactions based on their functional groups. For instance, riluzole can form salts and cocrystals with other compounds due to the presence of a free amino group . These reactions are important for modifying the drug's properties, such as solubility and pharmacokinetics, which could also apply to N-Hydroxy Riluzole.

Physical and Chemical Properties Analysis

The physical and chemical properties of riluzole derivatives are influenced by their molecular structure. For example, riluzole is slightly soluble in water, and its solubility can be modified by forming salts or cocrystals with other compounds . The properties such as melting point, solubility, and stability of N-Hydroxy Riluzole would be determined using techniques like DSC, powder-XRD, and FTIR, similar to other riluzole derivatives .

Relevant Case Studies

The pharmacological effects of riluzole, such as neuroprotection and enhancement of glutamate transporter activity, have been studied in various models, including cultured neurons and astrocytes, as well as in vivo rodent models . These studies provide a foundation for understanding the potential effects of N-Hydroxy Riluzole, as it may share similar mechanisms of action.

科学研究应用

脊髓损伤的神经保护作用

N-羟基利鲁唑已被确定为脊髓损伤 (SCI) 的神经保护药物。 其作用机制涉及通过钠通道阻滞抑制神经元突触中病理性谷氨酸能传递 . 有令人信服的证据表明,N-羟基利鲁唑减少了动物 SCI 模型中的神经组织破坏并促进了功能恢复 .

肌萎缩侧索硬化症的治疗

N-羟基利鲁唑已被美国 食品药品监督管理局批准为肌萎缩侧索硬化症患者的安全且耐受性良好的治疗方法 . 它的作用是通过剂量依赖的方式阻断电压依赖性钠通道 .

各种癌症中的抗肿瘤药物

N-羟基利鲁唑已在癌细胞中进行评估,并表明可阻断细胞增殖和/或诱导细胞死亡 . 它已被证明作为各种组织来源的癌症中的抗肿瘤药物有效,包括皮肤、乳腺、胰腺、结肠、肝脏、骨骼、脑、肺和鼻咽 .

干扰谷氨酸分泌

N-羟基利鲁唑干扰谷氨酸分泌,这是其神经保护和抗癌作用的关键机制 .

生长信号通路的破坏

N-羟基利鲁唑已被证明可以破坏癌细胞中的生长信号通路,这有助于其抗肿瘤作用 .

诱导顺铂耐药肺癌细胞的细胞死亡

N-羟基利鲁唑在诱导顺铂耐药肺癌细胞的细胞死亡方面非常有效 .

对放射治疗的敏感性

作用机制

Target of Action

N-Hydroxy Riluzole is a metabolite of Riluzole . Riluzole primarily targets glutamate receptors and voltage-dependent sodium channels . Glutamate receptors play a crucial role in the nervous system, mediating excitatory synaptic transmission. Voltage-dependent sodium channels are essential for the initiation and propagation of action potentials in neurons .

Mode of Action

Riluzole, and by extension N-Hydroxy Riluzole, operates through several mechanisms:

- It inhibits glutamate release, potentially through the activation of glutamate reuptake .

- It inactivates voltage-dependent sodium channels .

- It interferes with intracellular events that follow transmitter binding at excitatory amino acid receptors .

Biochemical Pathways

It’s known that riluzole affects glutamatergic transmission, which is predominantly mediated by n-methyl-d-aspartate (nmda) receptor-linked processes .

Pharmacokinetics

Riluzole is metabolized in the liver by the cytochrome P450 (CYP) isoform CYP1A2 to form N-Hydroxy Riluzole . The bioavailability of Riluzole is approximately 60±18% . It has a protein binding of 97% and an elimination half-life of 9–15 hours . About 90% of Riluzole is excreted in the urine .

Result of Action

Riluzole, and by extension N-Hydroxy Riluzole, has been shown to extend survival and/or time to tracheostomy in patients with amyotrophic lateral sclerosis (ALS). It is also neuroprotective in various in vivo experimental models of neuronal injury involving excitotoxic mechanisms .

Action Environment

The action of Riluzole can be influenced by environmental factors such as food intake. Administration of Riluzole with food resulted in a 15% reduction in area under the curve and a 45% reduction in maximum serum concentration . This suggests that the action, efficacy, and stability of N-Hydroxy Riluzole could also be influenced by similar environmental factors.

安全和危害

未来方向

The natural Fe-based catalyst/H2O2 system was applied for the degradation of riluzole in water. It was demonstrated that the smaller the particle size of the catalyst, the larger its surface area and the greater its catalytic activity towards H2O2 decomposition into hydroxyl radicals . This suggests that future research could focus on optimizing the particle size of the catalyst to improve the efficiency of the reaction.

属性

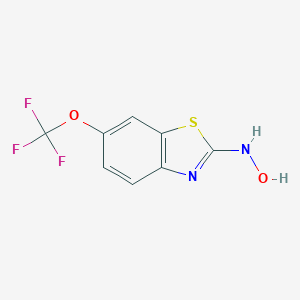

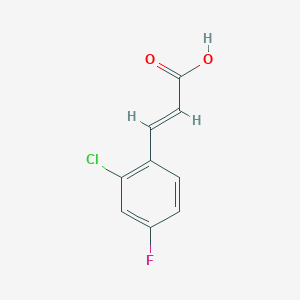

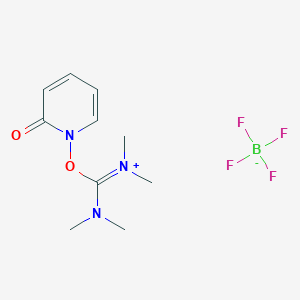

IUPAC Name |

N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O2S/c9-8(10,11)15-4-1-2-5-6(3-4)16-7(12-5)13-14/h1-3,14H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGRTKLVQQZZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431979 | |

| Record name | N-Hydroxy Riluzole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179070-90-7 | |

| Record name | N-Hydroxyriluzole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179070907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxy Riluzole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HYDROXYRILUZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMF9D045NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Sulfanylmethyl)phenyl]ethanethiol](/img/structure/B143353.png)